molecular formula C10H14N2O6 B15287848 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B15287848
M. Wt: 258.23 g/mol
InChI Key: SXUXMRMBWZCMEN-DYZKPSFTSA-N
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Description

The compound 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione, commonly known as 2′-O-Methyluridine (Um), is a modified nucleoside derived from uridine. Its structure features a 2′-O-methyl group on the ribose sugar, replacing the hydroxyl group at the 2′ position of the ribose ring. This modification enhances RNA stability by conferring resistance to ribonuclease degradation, making it valuable in therapeutic oligonucleotides and RNA-based therapies .

  • Molecular Formula: C₁₀H₁₄N₂O₆ (calculated from IUPAC nomenclature and structural analysis) .
  • Molecular Weight: 258.23 g/mol.
  • Key Applications:
    • Used in RNA modifications to improve oligonucleotide stability in siRNA and antisense therapies.
    • Critical in studying RNA-protein interactions due to its resistance to enzymatic cleavage.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7+,8?,9-/m1/s1

InChI Key

SXUXMRMBWZCMEN-DYZKPSFTSA-N

Isomeric SMILES

COC1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and ribose or deoxyribose sugars.

    Glycosylation Reaction: The key step involves the glycosylation reaction, where the pyrimidine base is attached to the sugar moiety. This reaction is often catalyzed by Lewis acids or other suitable catalysts.

    Protection and Deprotection: Protective groups are used to protect sensitive functional groups during the synthesis. After the glycosylation, these protective groups are removed under specific conditions to yield the desired compound.

    Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in nucleic acid research and studies involving DNA and RNA.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other biochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nucleoside Derivatives

Compound Name Structural Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Uridine Parent compound; no modifications C₉H₁₂N₂O₆ 244.20 RNA synthesis, metabolic precursor
2′-O-Methyluridine (Um) 2′-O-methyl on ribose C₁₀H₁₄N₂O₆ 258.23 RNA stabilization, therapeutics
Thymidine (Thd) 5-methyl on uracil; deoxyribose C₁₀H₁₄N₂O₅ 242.23 DNA synthesis, antiviral (HSV-1)
Brivudine 5-(2-bromoethenyl) on uracil C₁₁H₁₃BrN₂O₅ 333.13 Antiviral (HSV-1, VZV)
Fialuridine 3′-fluoro, 5-iodo on uracil C₉H₁₀FIN₂O₅ 372.10 Antiviral (HBV; withdrawn)
AZT (Zidovudine) 3′-azido, deoxyribose C₁₀H₁₃N₅O₄ 267.24 Antiretroviral (HIV)
5-Ethyluridine 5-ethyl on uracil C₁₀H₁₄N₂O₆ 258.23 Research, nucleotide analogs

Key Comparative Insights:

Structural Modifications and Stability :

  • 2′-O-Methyluridine : The 2′-O-methyl group on ribose prevents enzymatic cleavage, making it ideal for RNA therapeutics. In contrast, deoxyribose in thymidine and AZT is critical for DNA incorporation .
  • Brivudine and Fialuridine feature halogenated uracil modifications (bromoethenyl and iodo) for antiviral activity but lack sugar modifications that enhance RNA stability .

Pharmacological Applications: Antiviral Activity: Brivudine (targeting HSV-1) and Fialuridine (HBV) rely on uracil modifications to inhibit viral polymerases. In contrast, 2′-O-Methyluridine is non-toxic and used primarily for RNA stabilization rather than direct antiviral action . Antiretroviral Use: AZT’s 3′-azido group terminates DNA chain elongation, making it effective against HIV. This mechanism differs from 2′-O-Methyluridine’s role in RNA protection .

Synthetic Complexity :

  • The introduction of the 2′-O-methyl group in 2′-O-Methyluridine requires precise regioselective synthesis (e.g., triphenylphosphine/DIAD-mediated reactions), similar to methods used for thiophosphate modifications in therapeutic oligonucleotides .

Clinical Relevance :

  • While Fialuridine was withdrawn due to hepatotoxicity, 2′-O-Methyluridine is considered safe and is widely used in FDA-approved oligonucleotide drugs like Nusinersen .

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